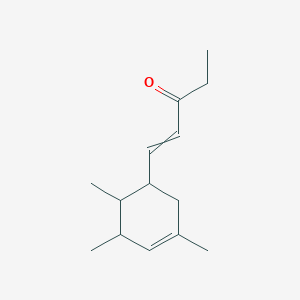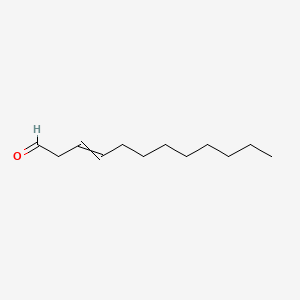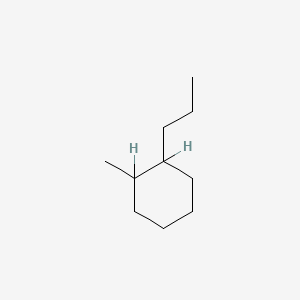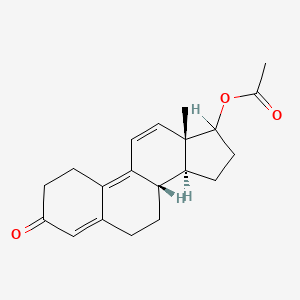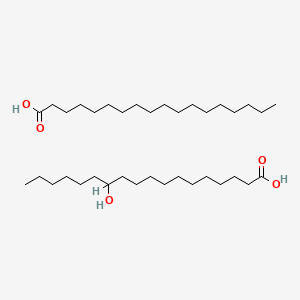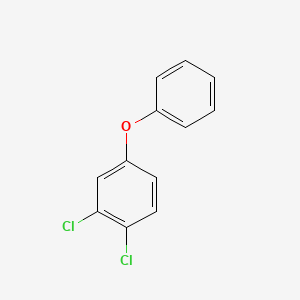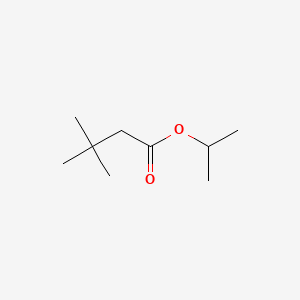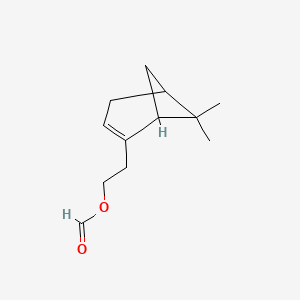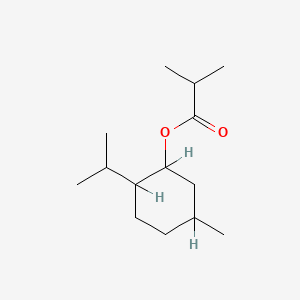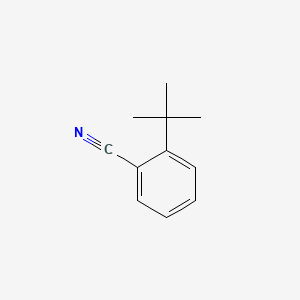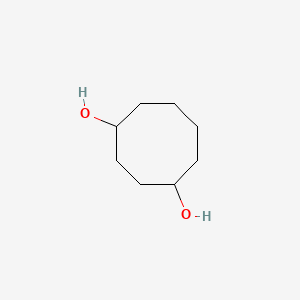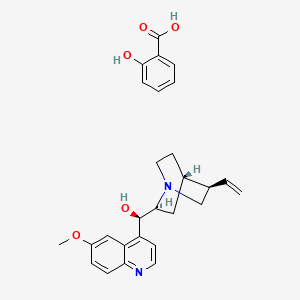
奎宁水杨酸盐
描述
See also: Salicylic Acid (has active moiety); Quinine (has active moiety) ... View More ...
科学研究应用
药物对听力的影响
奎宁和水杨酸盐,包括奎宁水杨酸盐,已被研究其对听力的影响。奎宁可以导致听阈可逆性增加,作用于耳蜗的外毛细胞。奎宁和水杨酸盐均可能在较高剂量下诱发感音神经性听力障碍和耳鸣。这些物质共享药理作用,可能通过阻断机电转导通道和运动蛋白普雷斯汀来实现 (Alván et al., 2017)。
动物模型中的耳鸣诱导
奎宁和水杨酸盐均用于在动物模型中诱导暂时性耳鸣。对大鼠的研究表明,高剂量的水杨酸盐诱发了频率接近16千赫的耳鸣,而奎宁在更高频率(20千赫)引起了变化。这项研究突显了这些物质诱发的耳鸣在频率和时间过程上的差异 (Ralli et al., 2010)。
免疫抑制作用
奎宁水杨酸盐已被探讨其免疫抑制作用。一项研究表明,水杨酸盐和奎宁均可抑制小鼠的抗体形成细胞,在联合使用时可能存在协同作用 (Griswold & Uyeki, 1969)。
耳毒性研究
对奎宁和水杨酸盐,包括奎宁水杨酸盐的耳毒性研究具有重要意义。它们已知影响耳蜗的外毛细胞,可能改变听觉处理。这一研究领域有助于了解药物诱发的听力损失和耳鸣的机制 (Jung et al., 1993)。
治疗用途
历史上,奎宁水杨酸盐曾用于治疗各种疾病,如流感、粘膜炎、痛风、风湿病、疟疾、神经痛和发热。其使用源自其药理特性,并且在20世纪初是医疗治疗的重要组成部分 (Quinine Acetyl-Salicylate, 1907)。
属性
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2.C7H6O3/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;8-6-4-2-1-3-5(6)7(9)10/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1-4,8H,(H,9,10)/t13-,14-,19-,20+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYUSTFJKJSJNC-DSXUQNDKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C1=CC=C(C(=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.C1=CC=C(C(=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40996498 | |
| Record name | 2-Hydroxybenzoic acid--6'-methoxycinchonan-9-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40996498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
750-90-3, 117-72-6 | |
| Record name | Quinine salicylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=750-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinine salicylate [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000750903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxybenzoic acid--6'-methoxycinchonan-9-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40996498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinine salicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.934 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUININE SALICYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUININE SALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DY04L71DR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key advantages of Quinine Acetyl-Salicylate compared to ordinary Quinine Salicylate?
A1: Quinine Acetyl-Salicylate offers a significant advantage over Quinine Salicylate in terms of gastric tolerance. While Quinine Salicylate releases salicylic acid in the stomach, leading to irritation, Quinine Acetyl-Salicylate releases acetylsalicylic acid. Acetylsalicylic acid passes through the stomach unchanged, avoiding gastric disturbance. [] This difference is particularly relevant for individuals sensitive to the gastric effects of salicylic acid.
Q2: What makes certain quinolines, such as chloroquine, effective pigmentation inhibitors?
A2: Studies have shown that the presence of 4-substituted amino groups with a tertiary amine side chain, as seen in chloroquine, is strongly linked to potent pigmentation inhibition. [] This structural feature appears to play a key role in disrupting the intracellular trafficking of melanin-producing enzymes.
Q3: How do quinolines like chloroquine and Quinine Salicylate affect the production of melanin?
A3: Unlike some pigmentation inhibitors that directly target tyrosinase (the key enzyme in melanin production), these quinolines disrupt the intracellular transport of tyrosinase and related proteins. [] This disruption prevents these enzymes from reaching their target site (melanosomes), effectively inhibiting melanin synthesis without altering the enzyme's activity levels.
Q4: Has the effectiveness of chloroquine and Quinine Salicylate as depigmenting agents been tested in human skin models?
A4: Yes, both chloroquine and Quinine Salicylate have demonstrated significant depigmenting effects in a human skin equivalent model (MelanoDerm). [] In this model, both compounds outperformed arbutin, a widely used skin-lightening agent, suggesting their potential for cosmeceutical applications.
Q5: Are there any documented cases of reversible hearing loss associated with immunosuppressive therapy after renal transplants?
A5: Yes, there's a reported case of reversible sensorineural hearing loss linked to the administration of OKT3 (murine monoclonal antibody CD3), an immunosuppressant used following cadaveric renal transplants. [] The hearing loss was transient and resolved after discontinuing OKT3.
Q6: Besides OKT3, what other therapeutic agents are known to cause reversible hearing loss?
A6: Several drugs are known to potentially cause reversible hearing loss. This list includes Quinine Salicylate, other nonsteroidal anti-inflammatory drugs, and the antibiotic erythromycin. [] This side effect underscores the importance of careful monitoring during treatment with these medications.
Q7: Can drug interactions influence the effectiveness of oral anticoagulants?
A7: Absolutely, several drugs can interact with oral anticoagulants, altering their effects. [] For instance, phenylbutazone and its related compounds can enhance the hypoprothrombinemic action of these anticoagulants. In contrast, barbiturates may reduce the anticoagulant effect, necessitating dosage adjustments.
Q8: Which drugs, apart from phenylbutazone, might increase the effects of oral anticoagulants?
A8: In addition to phenylbutazone, drugs such as acetaminophen, various antibiotics, clofibrate, diphenylhydantoin, disulfiram, indomethacin, methylphenidate hydrochloride, methandrostenolone, norethandrolone, phenyramidol hydrochloride, quinidine, quinine, salicylates, thiouracils, and dextrothyroxine sodium can potentially enhance the response to oral anticoagulants. [] This interaction necessitates careful monitoring to prevent bleeding complications.
Q9: Beyond barbiturates, which other substances can diminish the effect of oral anticoagulants like coumarin drugs?
A9: Several other substances, including antacids, chloral hydrate, cholestyramine resin, corticosteroids, ethchlorvynol, glutethimide, griseofulvin, haloperidol, meprobamate, and oral contraceptives, have been shown to decrease the anticoagulant effect of coumarin drugs. [] This interaction highlights the need for potential dose adjustments when used concurrently.
Q10: What makes high fever a critical concern in acute diseases?
A11: Prolonged high fever is recognized as a major contributor to mortality in acute diseases. [] While a consequence of underlying pathological processes, high fever itself poses a significant threat to life, necessitating effective management strategies.
Q11: What are the potential causes of acute neuritis of the optic nerve?
A12: Acute neuritis of the optic nerve can arise from various factors, including syphilis, tuberculosis, acute infectious diseases (like erysipelas, mumps, influenza, tonsillitis, measles, pneumonia, and malaria), toxic conditions (such as kidney disease, extensive burns, and exposure to substances like methyl alcohol, Quinine Salicylate, iodoform, arsenic, tobacco, ethyl hydrocuprein, and carbon monoxide), multiple sclerosis, and infections of the accessory nasal sinuses. [] This highlights the diverse etiology of this condition.
Q12: What are the challenges associated with determining lethal doses of toxic substances?
A14: Determining whether the amount of a toxic substance found in a specimen is enough to have caused death is challenging. [] Factors such as individual variations in metabolism, tolerance, and the presence of other substances complicate the interpretation of toxicological findings.
Q13: What types of information are considered when assessing potentially lethal toxic concentrations?
A15: When evaluating potentially lethal concentrations of toxic substances, experts consider therapeutic and toxic levels found in human tissues. [] This data is compiled for many common drugs and chemical poisons, including alcohols, medications, heavy metals, and gases.
Q14: What are the potential causes of congenital deafness?
A16: Congenital deafness can stem from various factors, including heredity, ear malformations, maternal illnesses during pregnancy, and traumas during pregnancy or childbirth. [] These factors highlight the complex interplay of genetics and environmental influences on hearing development.
Q15: What are the possible connections between maternal health during pregnancy and congenital deafness in offspring?
A17: Maternal illnesses like measles and other viral infections during pregnancy have been linked to congenital deafness. [] Additionally, exposure to certain substances during pregnancy, including quinine, salicylates, and alcohol, can increase the risk of hearing impairment in offspring.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



